N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
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Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is an intriguing compound primarily studied for its chemical properties and potential applications in various scientific fields. This compound belongs to the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves several steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by the reaction of thiosemicarbazide with an appropriate reagent such as carbon disulfide under alkaline conditions.
Ethylation: The thiadiazole ring is ethylated using ethyl iodide in the presence of a base.
Formation of the benzo[d]thiazole derivative: This involves the reaction of 4-methoxyaniline with 2-chloroacetic acid to produce the 4-methoxybenzo[d]thiazol-2-yl compound.
Coupling reaction: The final step involves coupling the ethylthiothiadiazole with the benzo[d]thiazolyl compound through an amide linkage.
Industrial Production Methods
Industrial production often scales up these reactions with optimization for yield and purity. Common methods involve controlled temperature and pressure conditions, use of industrial solvents, and purification steps like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: This compound may undergo oxidation, particularly at the sulfur atom of the thiadiazole ring.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly when catalyzed by suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminium hydride or hydrogen in the presence of a palladium catalyst.
Electrophilic reagents: Such as halogens or sulfonyl chlorides.
Major Products Formed
Sulfoxide and sulfone derivatives: Through oxidation.
Amines: Via reduction.
Halogenated and sulfonated derivatives: Through electrophilic substitution.
Scientific Research Applications
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide has several research applications:
Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.
Biology: Investigated for its potential bioactivity, including antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, particularly in targeting specific molecular pathways in disease.
Industry: Potentially useful in the development of new materials or as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. The sulfur and nitrogen atoms in the thiadiazole ring can act as coordinating sites for metal ions, potentially disrupting metalloproteins. The benzo[d]thiazol-2-yl group may interact with various enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide
N-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Uniqueness
This compound is unique in its combination of the thiadiazole and benzo[d]thiazol-2-yl moieties, providing a distinctive set of reactive sites and potential biological activities. Its specific structural features allow for targeted interactions not seen in similar compounds, offering a broader range of applications in scientific research.
Conclusion
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound of significant interest due to its unique chemical structure and diverse potential applications. Its synthesis, reactivity, and role in scientific research continue to be areas of active investigation, promising new insights and developments in various fields.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S3/c1-4-23-15-19-18-13(25-15)16-11(21)8-20(2)14-17-12-9(22-3)6-5-7-10(12)24-14/h5-7H,4,8H2,1-3H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHQKMRDJXUGOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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